

Technical Guide: Certificate of Analysis for Fmoc-Glu(OtBu)-OH-¹⁵N

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Compound of Interest

Compound Name: Fmoc-Glu(OtBu)-OH-¹⁵N

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the quality control of Fmoc-L-Glutamic acid(γ -OtBu)-¹⁵N-OH, a critical raw material in peptide synthesis, particularly for isotopic labeling in NMR studies and mass spectrometry-based proteomics.

Quantitative Data Summary

The following tables summarize the typical specifications found on a Certificate of Analysis for Fmoc-Glu(OtBu)-OH-¹⁵N. These values represent the acceptable quality parameters for use in research and pharmaceutical development.

Table 1: Identity and Physicochemical Properties

Parameter	Specification
Synonyms	N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid- γ -O-t-butyl ester- ^{15}N
Linear Formula	t-Bu-O ₂ C(CH ₂) ₂ CH(^{15}NH -Fmoc)CO ₂ H[1]
Molecular Weight	426.47 g/mol [1]
Appearance	White to off-white solid
Form	Solid[2]

Table 2: Purity and Isotopic Enrichment

Parameter	Specification	Typical Method
Chemical Purity (Assay)	$\geq 99.0\%$	HPLC
Isotopic Purity (^{15}N)	≥ 98 atom % ^{15}N [1]	Mass Spectrometry / NMR
Enantiomeric Purity	$\geq 99.8\%$ L-enantiomer	Chiral HPLC
Free Amino Acid Content	$\leq 0.2\%$	GC or HPLC
Acetate Content	$\leq 0.02\%$	IC or HPLC

Table 3: Optical Properties

Parameter	Specification
Optical Activity	$[\alpha]^{25}_{\text{D}} -4.21^\circ$, c = 1 in acetic acid: water (4:1)[1]

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are representative of standard industry practices for the quality control of Fmoc-protected amino acids.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method determines the chemical purity of the compound by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase:
 - A: 0.1% Trifluoroacetic acid (TFA) in water
 - B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Gradient: A linear gradient from 30% B to 100% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 265 nm.
- Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
- Procedure:
 - Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
 - Inject 10 μ L of the prepared sample.
 - Run the gradient program and record the chromatogram.
 - Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This method is used to separate and quantify the L- and D-enantiomers of the amino acid derivative.

- Instrumentation: HPLC system with a UV detector.
- Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak IA, IB, or IC).
- Mobile Phase: A mixture of hexane and ethanol with a small percentage of an acidic modifier like trifluoroacetic acid (e.g., 80:20 Hexane:Ethanol + 0.1% TFA). The exact ratio may need to be optimized for the specific column.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 265 nm.
- Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
- Procedure:
 - Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
 - Inject 10 μ L of the sample.
 - Run the isocratic mobile phase and record the chromatogram.
 - Identify the peaks corresponding to the L- and D-enantiomers based on a reference standard.
 - Calculate the enantiomeric excess (%ee) using the peak areas.

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of ^{15}N .

- Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) with an electrospray ionization (ESI) source.
- Mode: Positive or negative ion mode, depending on which provides a better signal.
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like acetonitrile or methanol to a concentration of approximately 10 µg/mL.
- Procedure:
 - Infuse the sample solution directly into the mass spectrometer.
 - Acquire the mass spectrum over a relevant m/z range.
 - Observe the molecular ion peak and its isotopic distribution. The ^{15}N -labeled compound will have a mass shift of +1 compared to the unlabeled compound.
 - The relative intensities of the M and M+1 peaks are used to calculate the atom % ^{15}N .

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Incorporation

^1H and ^{13}C NMR are used to confirm the chemical structure, while ^{15}N NMR can directly observe the labeled nitrogen.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
- Experiments:
 - ^1H NMR: Confirms the presence of all expected protons and their chemical environment.
 - ^{13}C NMR: Confirms the carbon backbone of the molecule.

- ^{15}N NMR (optional, direct observation): A single peak will confirm the presence of the ^{15}N label. More commonly, ^1H - ^{15}N correlation experiments (like HSQC) are used in peptide applications.
- Procedure:
 - Prepare the sample and place it in the NMR spectrometer.
 - Acquire the desired NMR spectra.
 - Process and analyze the spectra to ensure they are consistent with the expected structure of Fmoc-Glu(OtBu)-OH- ^{15}N .

Polarimetry for Optical Rotation

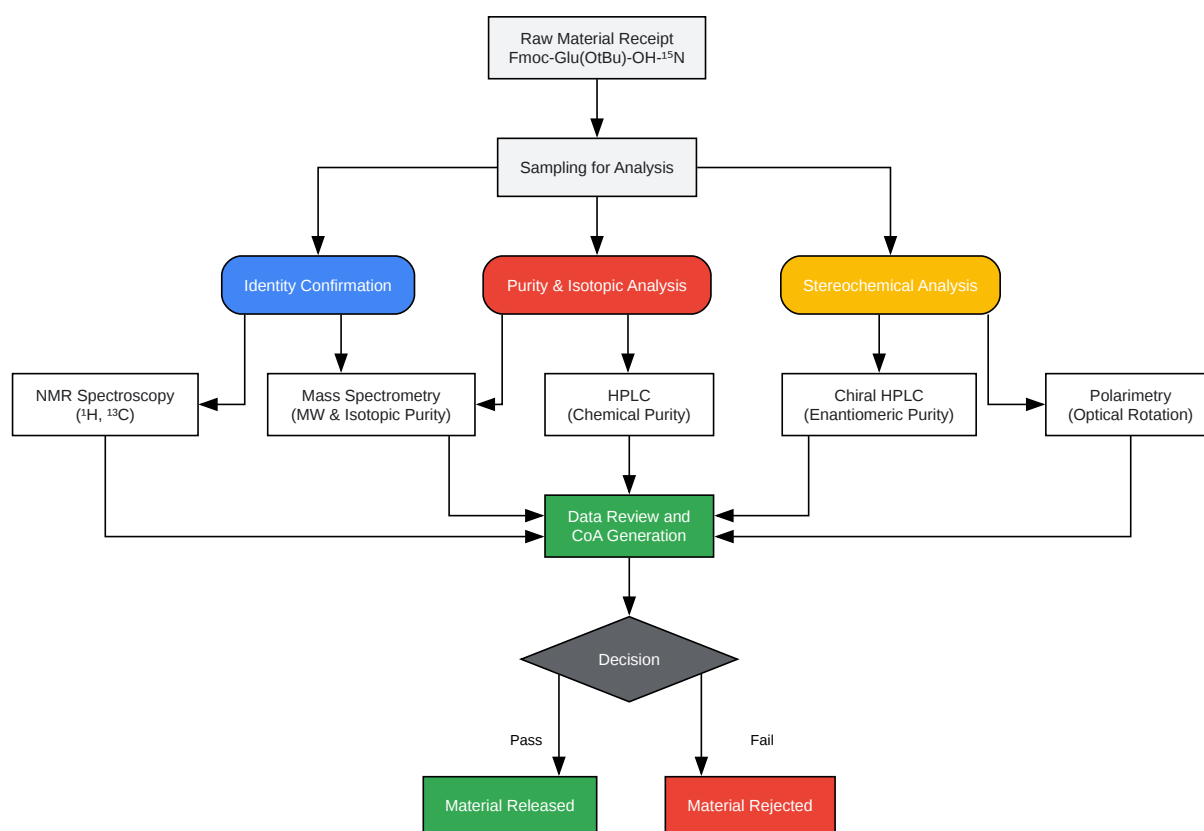
This technique measures the rotation of plane-polarized light by the chiral molecule in solution to confirm its stereochemistry.

- Instrumentation: A polarimeter.
- Light Source: Sodium D-line (589 nm).
- Sample Cell: 1 dm path length.
- Solvent: A 4:1 mixture of acetic acid and water.
- Sample Preparation: Accurately weigh and dissolve the sample in the solvent to a concentration of 1 g/100 mL ($c=1$)[1].
- Procedure:
 - Calibrate the polarimeter with the pure solvent (blank).
 - Fill the sample cell with the prepared solution, ensuring there are no air bubbles.
 - Place the sample cell in the polarimeter and measure the optical rotation at 25°C.
 - The observed rotation is reported as the specific rotation $[\alpha]$.

Visualizations

Quality Control Workflow for Fmoc-Glu(OtBu)-OH-¹⁵N

The following diagram illustrates the logical workflow for the quality control and analysis of Fmoc-Glu(OtBu)-OH-¹⁵N, from initial receipt of the raw material to its final release for use in synthesis.



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References

- 1. Fmoc-Glu(OtBu)-OH-15N 98 atom % 15N, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Fmoc-Glu(α -OtBu)-OH-13C5,15N 99 atom % 13C, 98 atom % 15N, 97% (CP) | 1628109-77-2 [sigmaaldrich.com]
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